molecular formula C10H20ClNO B13471878 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride

Cat. No.: B13471878
M. Wt: 205.72 g/mol
InChI Key: FIKPCFQNYLOOHG-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxabicyclo[222]octan-4-amine hydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride typically involves the reaction of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane with an amine source under specific conditions. One common method includes the reduction of a precursor compound using sodium cyanoborohydride, followed by treatment with potassium hydroxide and aqueous hydrochloric acid to yield the desired amine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives that can be further utilized in synthetic chemistry.

Scientific Research Applications

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is unique due to its specific amine functionality, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-8(2)10(11)6-4-9(3,12-8)5-7-10;/h4-7,11H2,1-3H3;1H

InChI Key

FIKPCFQNYLOOHG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC(O1)(CC2)C)N)C.Cl

Origin of Product

United States

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